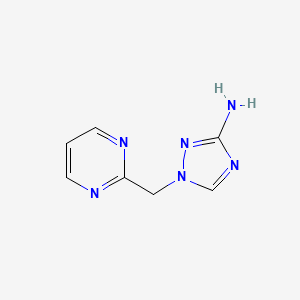
1,3-Cyclohexanedione, 2-(2-methyl-1-oxopropyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Cyclohexanedione, 2-(2-methyl-1-oxopropyl)- is an organic compound with the molecular formula C10H14O3 It is a derivative of 1,3-cyclohexanedione, where one of the hydrogen atoms is replaced by a 2-(2-methyl-1-oxopropyl) group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Cyclohexanedione, 2-(2-methyl-1-oxopropyl)- can be synthesized through a multi-step process. One common method involves the reaction of 1,3-cyclohexanedione with paraformaldehyde and dimethylamine, followed by a Mannich reaction and catalytic hydrogenation . The reaction conditions typically involve:
Solvents: Methanol or water
Catalysts: Palladium on carbon (Pd/C)
Temperature: Room temperature to 10°C for the initial reaction, followed by high-pressure conditions for hydrogenation
Industrial Production Methods
In an industrial setting, the production of 1,3-cyclohexanedione, 2-(2-methyl-1-oxopropyl)- involves similar steps but on a larger scale. The use of high-purity reagents and optimized reaction conditions ensures high yield and purity of the final product. The process is designed to be safe, efficient, and cost-effective.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Cyclohexanedione, 2-(2-methyl-1-oxopropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 2-(2-methyl-1-oxopropyl) group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diketones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
1,3-Cyclohexanedione, 2-(2-methyl-1-oxopropyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with enzymes and proteins.
Industry: Utilized in the production of fine chemicals, agrochemicals, and other industrial products.
Wirkmechanismus
The mechanism of action of 1,3-cyclohexanedione, 2-(2-methyl-1-oxopropyl)- involves its interaction with molecular targets and pathways within biological systems. The compound can act as an inhibitor or activator of specific enzymes, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1,3-Cyclohexanedione, 2-(2-methyl-1-oxopropyl)- can be compared with other similar compounds, such as:
1,3-Cyclohexanedione: The parent compound, which lacks the 2-(2-methyl-1-oxopropyl) group.
2-Methyl-1,3-cyclohexanedione: A closely related compound with a methyl group at the 2-position.
3-Methyl-1,2-cyclohexanedione: Another isomer with different substitution patterns.
The uniqueness of 1,3-cyclohexanedione, 2-(2-methyl-1-oxopropyl)- lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications.
Eigenschaften
CAS-Nummer |
155590-28-6 |
|---|---|
Molekularformel |
C10H14O3 |
Molekulargewicht |
182.22 g/mol |
IUPAC-Name |
2-(2-methylpropanoyl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C10H14O3/c1-6(2)10(13)9-7(11)4-3-5-8(9)12/h6,9H,3-5H2,1-2H3 |
InChI-Schlüssel |
UITLXUDOVHAVGM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=O)C1C(=O)CCCC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Butyl[1-(2,5-difluorophenyl)ethyl]amine](/img/structure/B13316841.png)

amine](/img/structure/B13316848.png)

![(Hex-5-en-2-yl)[(3-methylphenyl)methyl]amine](/img/structure/B13316851.png)









